DHFR Wild-Type Binding Affinity
4′-DTMP inhibits wild-type E. coli DHFR with a Ki of 5.1 nM [1]. In the same study system (Manna et al. 2021), trimethoprim (TMP) exhibited comparable Ki values for DHFR WT, with the authors reporting that the Ki values of TMP and 4′-DTMP were comparable for DHFR WT [2]. However, the Cetin et al. 2023 study demonstrated that despite comparable binding free energies, the origin of the characteristic differences between TMP and 4′-DTMP is kinetic rather than thermodynamic: the relative binding free energy cost for the mutation is identical between the two inhibitors, but the kinetic barrier to inhibition differs [3].
| Evidence Dimension | DHFR (E. coli, wild-type) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.1 nM for DHFR WT |
| Comparator Or Baseline | Trimethoprim (TMP): Ki value reported as comparable to 4′-DTMP for DHFR WT (Manna et al. 2021); BindingDB reports TMP Ki range of 0.22–3.0 nM depending on assay conditions |
| Quantified Difference | Ki values comparable for WT in head-to-head assay (Manna 2021); kinetic barrier differs despite identical ΔΔGbind for mutation |
| Conditions | Purified recombinant E. coli DHFR protein; in vitro inhibition assay; Manna et al. 2021, Cetin et al. 2023 |
Why This Matters
Researchers assessing DHFR WT inhibition must note that 4′-DTMP and TMP achieve similar steady-state binding but through different kinetic pathways, making 4′-DTMP a critical tool for dissecting kinetic vs. thermodynamic contributions to DHFR inhibition.
- [1] PeptideDB. 4′-DTMP Product Database. Bioactivity: Ki 5.1 nM (DHFR WT), 34.3 nM (DHFR L28R). https://www.peptidedb.com/database/4′-DTMP.html View Source
- [2] Manna MS, Tamer YT, Gaszek I, et al. A trimethoprim derivative impedes antibiotic resistance evolution. Nat Commun. 2021;12:2949. doi:10.1038/s41467-021-23191-z View Source
- [3] Cetin E, Guclu TF, Kantarcioglu I, et al. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. J Chem Inf Model. 2023;63(15):4839-4849. doi:10.1021/acs.jcim.3c00818 View Source
